Cas no 1226440-10-3 (N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide)
![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1226440-10-3x500.png)
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[(2-Chlorophenyl)methyl]-1-(3-cyano-6-ethyl-4-quinolinyl)-4-piperidinecarboxamide
- N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
-
- インチ: 1S/C25H25ClN4O/c1-2-17-7-8-23-21(13-17)24(20(14-27)16-28-23)30-11-9-18(10-12-30)25(31)29-15-19-5-3-4-6-22(19)26/h3-8,13,16,18H,2,9-12,15H2,1H3,(H,29,31)
- InChIKey: HDFYCZIAXNHGMU-UHFFFAOYSA-N
- SMILES: N1(C2C3C(N=CC=2C#N)=CC=C(CC)C=3)CCC(C(NCC2=CC=CC=C2Cl)=O)CC1
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 703.1±60.0 °C(Predicted)
- 酸度系数(pKa): 14.68±0.20(Predicted)
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-4497-5mg |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-4mg |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-1mg |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-2μmol |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-5μmol |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-2mg |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-10μmol |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-3mg |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-4497-10mg |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide |
1226440-10-3 | 10mg |
$79.0 | 2023-09-10 |
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide 関連文献
-
1. Back matter
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamideに関する追加情報
Introduction to N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide (CAS No: 1226440-10-3)
N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1226440-10-3, represents a fusion of advanced chemical synthesis and biological activity, making it a subject of intense study for potential therapeutic applications.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including a piperidine ring, an ethylquinoline moiety, and various substituents that contribute to its unique chemical properties. The presence of a 2-chlorophenyl group and a 3-cyano group in the molecule suggests that it may exhibit a range of biological activities, particularly in the context of drug discovery.
In recent years, there has been a growing interest in quinoline derivatives due to their diverse pharmacological properties. Quinolines have been widely studied for their antimicrobial, antimalarial, and anticancer effects. The specific modification of the quinoline ring with an ethyl group and a cyano group in this compound may enhance its binding affinity to biological targets, making it a promising candidate for further investigation.
The piperidine ring is another key feature of this compound, known for its ability to enhance drug bioavailability and metabolic stability. Piperidine derivatives are frequently encountered in pharmaceuticals due to their favorable pharmacokinetic profiles. The combination of the piperidine core with the quinoline scaffold in N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide suggests that it may possess unique interactions with biological receptors, potentially leading to novel therapeutic effects.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have shown that this compound may interact with various enzymes and receptors involved in cancer progression and inflammation. The 3-cyano group, in particular, has been identified as a critical moiety for binding to specific protein targets, suggesting that it could be a key factor in determining the compound's overall efficacy.
The synthesis of N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been crucial in constructing the complex molecular framework of this compound. These methods not only improve the efficiency of synthesis but also allow for the introduction of diverse functional groups with minimal side reactions.
Ongoing research in this area is focused on optimizing the synthetic route to make it more scalable and cost-effective. Additionally, efforts are being made to explore the pharmacological potential of this compound through preclinical studies. Initial results from these studies have been encouraging, indicating that it may have therapeutic benefits in conditions such as chronic inflammation and neurodegenerative diseases.
The versatility of N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide extends beyond its potential as a standalone therapeutic agent. Its unique chemical structure makes it an attractive scaffold for designing libraries of derivatives with enhanced biological activity. By modifying various substituents within the molecule, researchers can fine-tune its properties to target specific disease pathways more effectively.
In conclusion, N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide (CAS No: 1226440-10-3) is a promising compound with significant potential in pharmaceutical research. Its complex molecular architecture and diverse functional groups make it a valuable candidate for further exploration in drug discovery. As our understanding of its pharmacological properties continues to grow, this compound is poised to play a crucial role in the development of novel treatments for various diseases.
1226440-10-3 (N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide) Related Products
- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 2138397-88-1(5-amino-6-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)
- 1781329-42-7(Methyl 2,2-difluorocyclopentane-1-carboxylate)
- 2365418-81-9(Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)
- 2228947-53-1(1-(3-bromo-4-methylthiophen-2-yl)-2-methylpropan-2-ol)
- 329699-46-9(3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)




